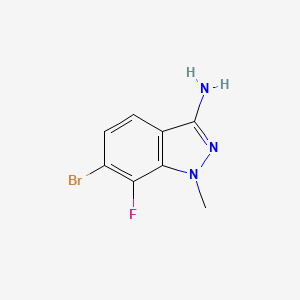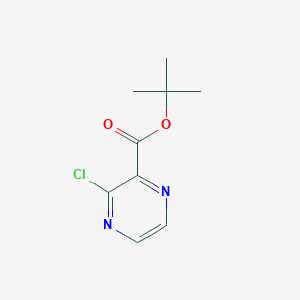
tert-Butyl 3-chloropyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-chloropyrazine-2-carboxylate is an organic compound with the molecular formula C9H11ClN2O2. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a tert-butyl ester group and a chlorine atom attached to the pyrazine ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 3-chloropyrazine-2-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-chloropyrazine-2-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs under mild conditions, with the formation of the ester bond facilitated by the removal of water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding pyrazine derivative with a tert-butyl ester group.
Oxidation Reactions: Oxidation of the pyrazine ring can lead to the formation of pyrazine N-oxides.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines can be used in substitution reactions, often in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Major Products Formed
Substitution: Formation of tert-butyl 3-aminopyrazine-2-carboxylate or tert-butyl 3-thiolpyrazine-2-carboxylate.
Reduction: Formation of tert-butyl pyrazine-2-carboxylate.
Oxidation: Formation of this compound N-oxide.
Aplicaciones Científicas De Investigación
tert-Butyl 3-chloropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Research into its potential as a precursor for drug candidates targeting various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of tert-butyl 3-chloropyrazine-2-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic or signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-chloropyrazine-2-carboxylate is unique due to the presence of the chlorine atom on the pyrazine ring, which imparts distinct reactivity compared to other tert-butyl esters.
Propiedades
Fórmula molecular |
C9H11ClN2O2 |
|---|---|
Peso molecular |
214.65 g/mol |
Nombre IUPAC |
tert-butyl 3-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-7(10)12-5-4-11-6/h4-5H,1-3H3 |
Clave InChI |
GJZDYMZZOPYVAR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=NC=CN=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


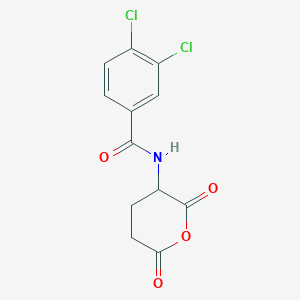
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)


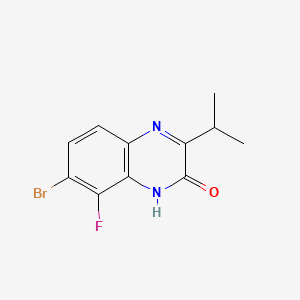
![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)
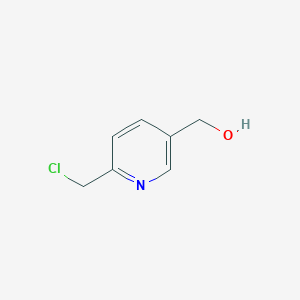
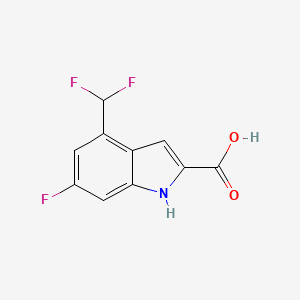
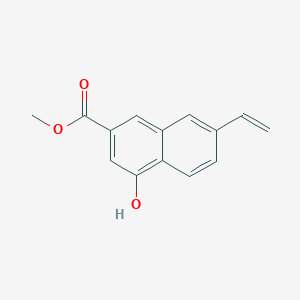
![1-[[4-Hydroxy-1-(phenylmethyl)-4-piperidinyl]methyl]-2(1H)-pyridinone](/img/structure/B13930420.png)

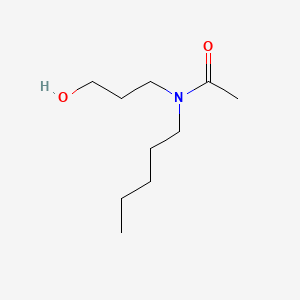
![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)
